2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with chloro and fluoro groups, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an amine derivative under amide coupling conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.
Final Assembly: The final compound is obtained by linking the thiophene ring to the benzamide core through a suitable linker, often involving a thiol-ene reaction or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide
- 2-chloro-4-fluoro-N-(4-methylthiophen-2-ylmethyl)benzamide
- 2-chloro-4-fluoro-N-(4-ethylthiophen-2-ylmethyl)benzamide
Uniqueness
2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide is unique due to the presence of the oxan-4-yl group, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, solubility, or binding affinity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-14-10-12(19)3-4-13(14)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGCXGGGFMKAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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